molecular formula C16H20N2O3 B2774101 N-(4-morpholinobut-2-yn-1-yl)-2-phenoxyacetamide CAS No. 1396750-38-1

N-(4-morpholinobut-2-yn-1-yl)-2-phenoxyacetamide

Cat. No. B2774101
CAS RN: 1396750-38-1
M. Wt: 288.347
InChI Key: HXLIEXWDMJBWNQ-UHFFFAOYSA-N
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Description

N-(4-morpholinobut-2-yn-1-yl)-2-phenoxyacetamide, also known as MPA-NB, is a synthetic compound that belongs to the family of phenylacetamides. It was first synthesized in 2003 by a group of researchers led by David E. Nichols at Purdue University. Since then, MPA-NB has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience and medicinal chemistry.

Scientific Research Applications

DNA and Protein Binding

One study synthesized derivatives of paracetamol, including compounds with morpholine groups, and investigated their DNA and protein (BSA) binding abilities. The compounds showed potential for intercalating with DNA and strong binding with BSA, suggesting applications in biochemistry and drug design (Raj, 2020).

Pharmacological Characterizations

Research into new psychoactive substances (NPS) included the synthesis and pharmacological characterization of morpholine analogues, such as 3-MeO-PCMo, for potential dissociative effects. This work provides insights into the design and analysis of novel pharmacological agents (Colestock et al., 2018).

Histamine H3 Receptor Antagonists

A series of compounds were developed as histamine H3 receptor antagonists, including morpholine derivatives, demonstrating potent in vitro and in vivo activities. This research suggests applications in treating sleep disorders and other conditions related to histamine activity (Nirogi et al., 2019).

Antifungal Agents

Morpholin-3-yl-acetamide derivatives were identified as broad-spectrum antifungal agents effective against Candida and Aspergillus species. Optimization led to compounds with improved plasma stability while maintaining antifungal activity, indicating potential for therapeutic applications (Bardiot et al., 2015).

Photodynamic Therapy

Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups were synthesized and evaluated as agents for photodynamic therapy. Their potential for cancer treatment was demonstrated in vitro, with significant cell line-specific cytotoxicity observed under light irradiation (Kucińska et al., 2015).

Antimicrobial Study

A study on 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides showcased their antimicrobial activity. The synthesized compounds displayed superior in vitro activity compared to standard drugs against selected fungal and bacterial strains, suggesting their use in antimicrobial therapies (Jayadevappa et al., 2012).

Morpholine as a Privileged Structure

Morpholine is highlighted as a privileged structure in medicinal chemistry, featuring in numerous drugs and bioactive molecules due to its advantageous properties and biological activities. This review justifies the significance of morpholine in drug design, underscoring its versatile applications across various therapeutic areas (Kourounakis et al., 2020).

properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-16(14-21-15-6-2-1-3-7-15)17-8-4-5-9-18-10-12-20-13-11-18/h1-3,6-7H,8-14H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLIEXWDMJBWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-morpholinobut-2-yn-1-yl)-2-phenoxyacetamide

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